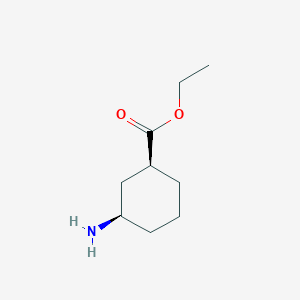

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Vue d'ensemble

Description

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexane ring and an amino acid derivative, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is defined by the following structural features:

- Chemical Formula : C9H17NO2

- Molecular Weight : 173.24 g/mol

- CAS Number : 1898181-18-4

The compound is an ethyl ester of a cyclohexane-based amino acid, which allows it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways due to its structural similarity to natural substrates.

- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways related to cell growth and proliferation.

Antitumor Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

These findings suggest that the compound can effectively inhibit the growth of cancer cells at micromolar concentrations.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been studied for its neuroprotective effects. It appears to modulate neurotransmitter systems, potentially providing benefits in neurodegenerative conditions.

Case Study 1: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative activity of various amino acid derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines compared to controls.

Case Study 2: Enzyme Interaction Studies

Further research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain targets, suggesting its potential as a lead compound for drug development.

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Therapy : Its antiproliferative properties could be harnessed for developing new anticancer agents.

- Neurodegenerative Diseases : Potential neuroprotective effects may lead to applications in treating diseases like Alzheimer's or Parkinson's.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 171.23 g/mol

- CAS Number : 937059-62-6

The compound features a cyclohexane ring substituted with an amino group and an ethyl ester, contributing to its unique reactivity and interaction with biological systems.

Drug Development

This compound has shown promise as a scaffold in drug design. Its structural configuration allows for modifications that can enhance biological activity or selectivity.

- E-selectin Antagonists : Research indicates that derivatives of this compound may serve as E-selectin antagonists, which are crucial in managing inflammatory responses and conditions such as cancer and chronic inflammation . The optimization of such compounds can lead to effective treatments by inhibiting leukocyte recruitment to inflamed tissues.

Synthesis of Bioactive Compounds

This compound acts as a versatile intermediate in synthesizing various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

- Conformationally Constrained Compounds : It can be utilized in synthesizing macrocyclic structures that exhibit enhanced biological activity due to their spatial configuration . Such compounds are often explored for their potential in treating neurological disorders and other diseases.

Selectin-Mediated Adhesion Studies

The interaction of selectins with their ligands is vital for understanding cell adhesion processes in inflammation. This compound serves as a model compound for studying these interactions, providing insights into the molecular mechanisms behind leukocyte trafficking .

Structure-Activity Relationship (SAR) Studies

The compound is instrumental in SAR studies aimed at identifying the relationship between chemical structure and biological activity. By modifying the cyclohexane ring or substituents on the amino group, researchers can evaluate how these changes affect binding affinity and efficacy against target proteins involved in disease processes .

Case Study 1: E-selectin Antagonist Development

A study focusing on the synthesis of E-selectin antagonists highlighted the role of derivatives of this compound. The research demonstrated that specific modifications could enhance selectivity and potency against E-selectin, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Synthesis of Macrocyclic Compounds

Research involving conformationally constrained compounds showed that derivatives of this compound could be synthesized into larger macrocyclic structures with improved biological properties. These findings emphasize the utility of this compound as a building block for complex drug candidates .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound can be synthesized via stereoselective hydrogenation of precursor cyclohexene derivatives. For example, (1S,3R)-3-aminocyclohexanecarboxylic acid (a related compound) is synthesized from 3-cyclohexenecarboxylic acid using catalytic hydrogenation with chiral catalysts to enforce the (1S,3R) configuration . Ethyl esterification is then performed using ethanol and acid catalysts (e.g., H₂SO₄) under reflux. Stereochemical purity is confirmed via chiral HPLC or polarimetry, while NMR (¹H, ¹³C) and HRMS validate structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the amine and ester groups) .

- NMR spectroscopy : ¹H NMR distinguishes axial vs. equatorial proton environments in the cyclohexane ring (e.g., coupling constants J = 10–12 Hz for axial protons) .

- HRMS : Confirms molecular formula (C₉H₁₅NO₂) with ppm-level mass accuracy .

Q. How are common impurities identified and mitigated during synthesis?

- Methodological Answer : Common impurities include diastereomers (e.g., 1R,3S) or unreacted intermediates. Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates stereoisomers, while LC-MS identifies byproducts. Recrystallization in acetone/water mixtures improves purity (>98%) by exploiting differential solubility of impurities .

Advanced Research Questions

Q. How does the (1S,3R) conformation influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The axial amine group in the (1S,3R) configuration stabilizes transition states via intramolecular hydrogen bonding with the ester carbonyl, enhancing reactivity. Computational studies (DFT at B3LYP/6-31G*) show a 15–20% lower activation energy compared to the 1R,3S diastereomer. Experimental kinetic assays (e.g., hydrolysis rates in buffered solutions) validate these findings .

Q. What strategies resolve contradictions in biological activity data for GABA-analogous compounds like this compound?

- Methodological Answer : Discrepancies in receptor binding (e.g., GABA-A vs. GABA-B) arise from conformational flexibility. Use cryo-EM or molecular dynamics (MD) simulations (AMBER force field) to model ligand-receptor interactions. For example, MD trajectories show the (1S,3R) isomer adopts a chair conformation that fits GABA-A’s hydrophobic pocket, while GABA-B prefers boat conformations. Radioligand displacement assays (³H-muscimol for GABA-A) quantify affinity differences .

Q. How can computational methods predict binding modes of this compound to neurological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina screens against protein databases (e.g., PDB ID 4COF for GABA-A). Parameters include Lamarckian GA and grid boxes centered on binding pockets.

- Binding free energy calculations : MM/GBSA or MM/PBSA refine docking poses, with ∆G values <−7 kcal/mol indicating high affinity.

- Validation : Compare with experimental IC₅₀ values from electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) .

Q. What experimental designs address stability challenges in aqueous solutions?

- Methodological Answer : The compound undergoes pH-dependent hydrolysis (ester → carboxylic acid). Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Buffering solutions (pH 5–6) minimize hydrolysis (t₁/₂ > 30 days). Lyophilization with cryoprotectants (trehalose) enhances long-term storage stability .

Propriétés

IUPAC Name |

ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZPPHHDRBGHU-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653200 | |

| Record name | Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937059-63-7, 62456-14-8 | |

| Record name | Ethyl (1S,3R)-3-aminocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937059-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.